molecular formula C3H9ClFNO B12506117 3-Amino-2-fluoropropan-1-ol hydrochloride

3-Amino-2-fluoropropan-1-ol hydrochloride

Cat. No.: B12506117
M. Wt: 129.56 g/mol
InChI Key: FXGLUSCLLWMQRL-UHFFFAOYSA-N
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Description

3-Amino-2-fluoropropan-1-ol hydrochloride is a chemical compound with the molecular formula C3H9ClFNO. It is a fluorinated amino alcohol, which is often used in various chemical and pharmaceutical research applications. The compound is typically available as a hydrochloride salt, which enhances its stability and solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-fluoropropan-1-ol hydrochloride can be achieved through several synthetic routes. One common method involves the fluorination of 3-amino-1-propanol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically proceeds at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of such reactors allows for precise control over temperature, pressure, and reaction time, which are critical parameters in the synthesis of fluorinated compounds .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-fluoropropan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium iodide (NaI), potassium carbonate (K2CO3)

Major Products Formed

Scientific Research Applications

3-Amino-2-fluoropropan-1-ol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-2-fluoropropan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can form strong hydrogen bonds and electrostatic interactions with target molecules, enhancing its binding affinity and specificity. This makes the compound a valuable tool in the study of biochemical pathways and the development of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-fluoropropan-1-ol hydrochloride is unique due to the presence of both an amino group and a fluorine atom, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in various research applications .

Properties

Molecular Formula

C3H9ClFNO

Molecular Weight

129.56 g/mol

IUPAC Name

3-amino-2-fluoropropan-1-ol;hydrochloride

InChI

InChI=1S/C3H8FNO.ClH/c4-3(1-5)2-6;/h3,6H,1-2,5H2;1H

InChI Key

FXGLUSCLLWMQRL-UHFFFAOYSA-N

Canonical SMILES

C(C(CO)F)N.Cl

Origin of Product

United States

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